2-Ethyl-7-methylthieno[2,3-c]pyridine
CAS No.: 120010-04-0
Cat. No.: VC0051705
Molecular Formula: C10H11NS
Molecular Weight: 177.265
* For research use only. Not for human or veterinary use.
![2-Ethyl-7-methylthieno[2,3-c]pyridine - 120010-04-0](/images/no_structure.jpg)
Specification
CAS No. | 120010-04-0 |
---|---|
Molecular Formula | C10H11NS |
Molecular Weight | 177.265 |
IUPAC Name | 2-ethyl-7-methylthieno[2,3-c]pyridine |
Standard InChI | InChI=1S/C10H11NS/c1-3-9-6-8-4-5-11-7(2)10(8)12-9/h4-6H,3H2,1-2H3 |
Standard InChI Key | ONAKYSPKMAJEAZ-UHFFFAOYSA-N |
SMILES | CCC1=CC2=C(S1)C(=NC=C2)C |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
The molecular formula of 2-Ethyl-7-methylthieno[2,3-c]pyridine is , indicating the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom. The structure comprises a thieno[2,3-c]pyridine backbone substituted with an ethyl group at position 2 and a methyl group at position 7. These substitutions influence the compound's physicochemical properties and biological activity.
The IUPAC name for this compound is 2-ethyl-7-methylthieno[2,3-c]pyridine, and its SMILES notation is CCC1=CC2=C(S1)C(=NC=C2)C
, which provides a simplified representation of its molecular structure. The InChI key for this molecule is ONAKYSPKMAJEAZ-UHFFFAOYSA-N, ensuring precise identification in chemical databases.
Synthesis and Characterization
Synthetic Pathways
The synthesis of thieno[2,3-c]pyridines typically involves cyclization reactions that integrate sulfur-containing heterocycles with pyridine derivatives. For 2-Ethyl-7-methylthieno[2,3-c]pyridine specifically:
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Starting Materials: Ethyl-substituted thiophene derivatives are used alongside methyl-substituted pyridines.
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Catalysts: Acidic or basic catalysts facilitate cyclization.
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Reaction Conditions: Elevated temperatures (e.g., ) in polar solvents such as acetonitrile or DMF are common.
Characterization techniques include:
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FTIR Spectroscopy: Identifies functional groups such as C-H stretches and aromatic ring vibrations.
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NMR Spectroscopy ( and ): Confirms the positions of ethyl and methyl substituents.
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Mass Spectrometry (HRMS): Verifies molecular weight and purity.
Challenges in Synthesis
The synthesis process must carefully control reaction conditions to prevent side reactions or decomposition of intermediates. Additionally, purification techniques such as recrystallization or column chromatography are essential to achieve high-purity samples.
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives, including 2-Ethyl-7-methylthieno[2,3-c]pyridine. This compound demonstrates inhibitory effects on various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
Mechanisms of Action
Research indicates that the compound induces G2 phase arrest in the cell cycle, thereby inhibiting proliferation by interfering with normal cell cycle progression . Additionally, molecular docking studies suggest that it interacts with heat shock protein 90 (Hsp90), a critical target in cancer therapy .
Screening Results
Table 1 below summarizes the IC50 values for this compound against different cancer cell lines:
Cell Line | IC50 () |
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MCF7 (Breast Cancer) | |
T47D (Breast Cancer) | |
HSC3 (Head & Neck Cancer) | |
RKO (Colorectal Cancer) |
These results demonstrate broad-spectrum anticancer activity comparable to standard drugs like cisplatin.
Anti-inflammatory Effects
Thieno[2,3-c]pyridine derivatives exhibit anti-inflammatory activity by inhibiting kinases involved in inflammatory pathways. This makes them potential candidates for treating conditions such as rheumatoid arthritis.
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